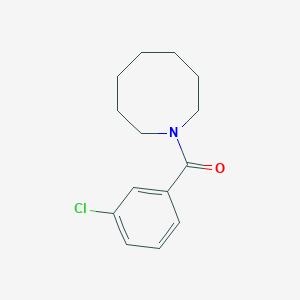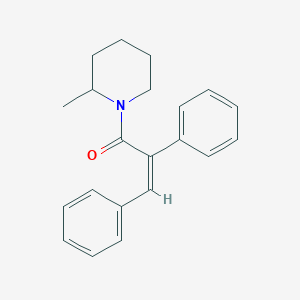![molecular formula C21H26ClN3O2 B5369596 N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-propoxybenzamide](/img/structure/B5369596.png)
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-propoxybenzamide, also known as AG-1478, is a chemical compound that has been extensively studied in scientific research. It is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key player in the regulation of cell growth and differentiation.
Mechanism of Action
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-propoxybenzamide inhibits EGFR by binding to the ATP-binding site of the receptor and preventing the phosphorylation of downstream signaling molecules. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells that are dependent on EGFR signaling for their survival. This compound has been shown to be selective for EGFR over other receptor tyrosine kinases, making it a useful tool for studying the specific role of EGFR in cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-proliferative and pro-apoptotic effects in cancer cells that are dependent on EGFR signaling. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for the growth and metastasis of tumors. In addition, this compound has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-propoxybenzamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of EGFR, making it a useful tool for studying the specific role of EGFR in cellular processes. It has also been extensively studied and optimized for high yields and purity, making it suitable for use in experiments requiring large quantities of the compound. However, this compound has some limitations, including its relatively short half-life and poor solubility in aqueous solutions, which may limit its effectiveness in certain experimental settings.
Future Directions
There are several future directions for the study of N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-propoxybenzamide. One area of research is the development of more potent and selective EGFR inhibitors based on the structure of this compound. Another area of research is the investigation of the role of EGFR in different cellular processes and disease states, including cancer, inflammation, and neurodegenerative diseases. Finally, the development of more effective delivery methods for this compound, such as nanoparticles or liposomes, may improve its efficacy in experimental and clinical settings.
Synthesis Methods
The synthesis of N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-propoxybenzamide involves several steps, starting with the reaction of 4-bromoaniline with 3-chloro-4-(4-methyl-1-piperazinyl)phenylboronic acid in the presence of a palladium catalyst to form the intermediate compound. This intermediate is then reacted with 4-propoxybenzoyl chloride to yield this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
Scientific Research Applications
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-propoxybenzamide has been extensively studied in scientific research due to its potent inhibitory activity against EGFR. It has been used as a tool compound to investigate the role of EGFR in various cellular processes, including cell proliferation, differentiation, and survival. This compound has been used in both in vitro and in vivo studies to elucidate the molecular mechanisms underlying the effects of EGFR inhibition.
properties
IUPAC Name |
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O2/c1-3-14-27-18-7-4-16(5-8-18)21(26)23-17-6-9-20(19(22)15-17)25-12-10-24(2)11-13-25/h4-9,15H,3,10-14H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWJZZWEOWOCFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-3-methyl-1H-pyrazol-1-yl)ethanol](/img/structure/B5369524.png)
![N-{1-[(diethylamino)carbonyl]-2-phenylvinyl}-4-methylbenzamide](/img/structure/B5369539.png)

![N-ethyl-N-methyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5369548.png)
![3-[(4-ethylphenyl)amino]-1-(3-methoxypropyl)-2,5-pyrrolidinedione](/img/structure/B5369555.png)
![N-[1-({[1-(hydroxymethyl)propyl]amino}carbonyl)-2-(4-methylphenyl)vinyl]benzamide](/img/structure/B5369563.png)
![{1-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]cyclopropyl}amine hydrochloride](/img/structure/B5369570.png)
![(1S*,6R*)-9-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5369572.png)
![2-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-N-(1-methyl-1H-pyrazol-4-yl)acetamide dihydrochloride](/img/structure/B5369577.png)
![N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfonyl)propanamide](/img/structure/B5369589.png)
![N-(2,3-dimethylphenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5369591.png)
![2-[(4-bromophenyl)sulfonyl]-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile](/img/structure/B5369592.png)
![N-[2-(2-{3-[1-(dimethylamino)ethyl]phenyl}-1H-imidazol-1-yl)ethyl]acetamide](/img/structure/B5369604.png)